2-Methyl-4-nitrophenyl isocyanide
Overview
Description
2-Methyl-4-nitrophenyl isocyanate, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanate . It has a linear formula of CH3C6H3(NO2)NCO and a molecular weight of 178.14 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-nitrophenyl isocyanide consists of a methyl group (CH3), a nitro group (NO2), and an isocyanide group (NCO) attached to a phenyl ring . The SMILES string representation is Cc1cc(ccc1N=C=O)N+=O .Chemical Reactions Analysis
Isocyanides are known for their versatility in organic synthesis due to their ambivalent nature . They can function as a CO-substitute in palladium-catalyzed cross couplings . Over the past decades, isocyanides have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogenous fragments in a wide variety of products .Physical and Chemical Properties Analysis
This compound has a boiling point of 168 °C/23 mmHg and a melting point of 81-84 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Versatile Convertible Isocyanides
2-Methyl-4-nitrophenyl isocyanide has been explored for its versatility as a convertible isocyanide, enabling rapid access to complex molecular structures such as fused gamma-lactam beta-lactone bicycles, which are significant in proteasome inhibitor synthesis. This process starts from a linear keto acid precursor, leading to the formation of N-acylbenzotriazole intermediates that can undergo intra- or intermolecular reactions to yield pyroglutamic acid derivatives (Gilley & Kobayashi, 2008).
Synthesis of Benzothiazine Derivatives
The compound has been utilized in the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, showcasing its ability to undergo ring closure to form 2,4-disubstituted derivatives. This process involves deprotonation followed by trapping with various electrophiles, highlighting its role in creating structurally diverse benzothiazines (Kobayashi et al., 2006).
Template Synthesis of Benzannulated Ligands
This compound has been used in the template synthesis of benzannulated N-heterocyclic carbene ligands, demonstrating its reactivity in forming complexes with transition metals. This application is crucial for the development of novel ligands for catalysis and materials science (Hahn et al., 2004).
Metal-Template-Controlled Stabilization
The stabilization of isocyanides, such as this compound, in the presence of metal complexes has been studied, revealing the significance of metal→C≡NR back-bonding in stabilizing otherwise unstable isocyanide functionalities. This stabilization mechanism opens up new pathways for the synthesis of complexes with unique properties (Dumke et al., 2013).
Formation of Mesoionic Compounds
Research has also explored the conversion of p-nitrophenyl isocyanide into mesoionic compounds, such as oxadiazolium-olates and oxatriazolium-olates, showcasing the reactivity of isocyanides in forming novel heterocyclic structures. This application highlights the potential of isocyanides in synthetic organic chemistry and the development of new materials (Boyer et al., 1983).
Mechanism of Action
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-isocyano-2-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPYRZEVUIFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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